![molecular formula C9H11ClFNO B1393065 (R)-8-fluorochroman-4-amine hydrochloride CAS No. 730980-49-1](/img/structure/B1393065.png)
(R)-8-fluorochroman-4-amine hydrochloride
Overview
Description
(R)-8-Fluorochroman-4-amine hydrochloride, also known as R8FC, is a fluorinated amine derivative with a wide range of applications in the medical and scientific research fields. It is a potent agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. R8FC has also been used in laboratory experiments to study the biochemical and physiological effects of serotonin receptor agonists.
Scientific Research Applications
1. Potential as a 5-HT1A Receptor Antagonist
(R)-8-fluorochroman-4-amine hydrochloride may have potential applications in the study of 5-HT1A receptors. A series of novel 6-fluorochroman derivatives, which are structurally related to this compound, were synthesized and evaluated as antagonists for the 5-HT1A receptor. These compounds demonstrated good to excellent ligand behavior at the 5-HT1A receptor and showed selective antagonist activity in assays using forskolin-stimulated adenylate cyclase in CHO cells expressing human 5-HT1A receptors. This suggests a potential application of this compound in the development of new pharmacological agents targeting 5-HT1A receptors (Yasunaga et al., 1998).
2. Role in Fluorogenic and Chromogenic Sensing
This compound could play a role in the development of fluorogenic and chromogenic sensors, particularly for detecting biologically significant gases like hydrogen sulfide (H2S). Research on chromogenic and fluorogenic sensors, including those based on fluorochroman derivatives, highlights various recognition mechanisms, such as bond cleavage or reduction reactions, leading to changes in color and/or emission. These mechanisms are crucial for designing highly selective colorimetric or fluorimetric probes for detecting H2S in living cells (Li, Yin, & Huo, 2015).
3. Application in Fluorimetric and Spectrophotometric Techniques
The chemical properties of this compound suggest its utility in fluorimetric and spectrophotometric methods. Such methods often use fluorogenic and chromogenic reagents for the determination of amines in pharmaceutical and biological samples. The structural characteristics of this compound, such as its fluorine atom and chroman ring, make it a potential candidate for developing sensitive and selective assays in these fields (Elbashir, Suliman, & Aboul‐Enein, 2011).
properties
IUPAC Name |
(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKWCMPLLLFKBM-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680598 | |
Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
730980-49-1 | |
Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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